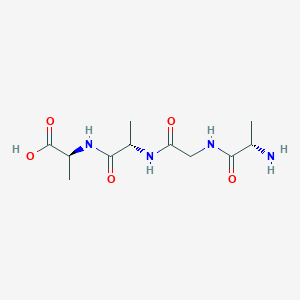

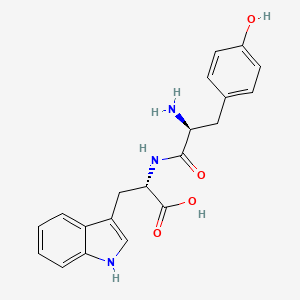

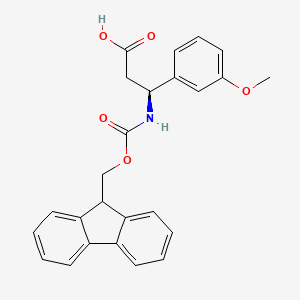

![molecular formula C8H6BrNS B1337285 3-(Bromomethyl)benzo[d]isothiazole CAS No. 59057-83-9](/img/structure/B1337285.png)

3-(Bromomethyl)benzo[d]isothiazole

概览

描述

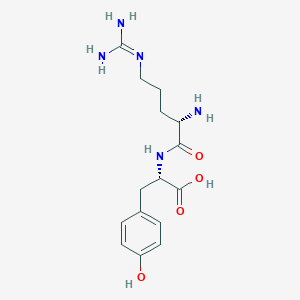

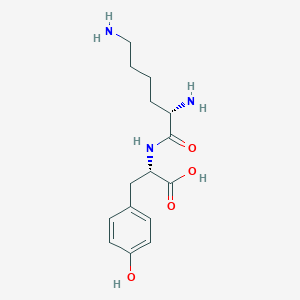

3-(Bromomethyl)benzo[d]isothiazole is a compound that belongs to the class of isothiazoles . Isothiazoles are five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .

Chemical Reactions Analysis

Isothiazoles have been shown to undergo a variety of chemical reactions. New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . In addition, the emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .科研应用

Green Pathways in Synthesis

The scientific community has explored the utility of 3-(Bromomethyl)benzo[d]isothiazole in various green synthetic pathways. A notable advancement is the development of a potassium bromide-catalyzed intramolecular oxidative dehydrogenative cyclization. This methodology offers a high functional group tolerance and yields excellent results, even on a gram scale, facilitating the synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones, compounds with significant application potential due to their diverse biological activities (Yu et al., 2017).

Antimicrobial and Antiproliferative Activities

Research has also highlighted the antimicrobial and antiproliferative properties of compounds derived from benzo[d]isothiazole. For instance, derivatives like 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzo[d]isothiazol-3(2H)-one exhibit significant antimicrobial activity, suggesting their potential as industrial microbiocides with applications in inhibiting bacterial and fungal growth (Xu, Lin, & Lin, 2011).

Additionally, benzo[d]isothiazole Schiff bases have been synthesized and evaluated for their in vitro bioactivity, aiming to identify lead compounds for combating human and cattle infectious diseases as well as drug-resistant cancers. While not showing significant antiviral or antimicrobial activity, these compounds demonstrated marked cytotoxicity against human CD4+ lymphocytes, indicating their potential use in antiproliferative treatments (Vicini et al., 2003).

Synthesis of Heterocyclic Compounds

Isothiazolones, including those derived from benzo[d]isothiazole, serve as versatile intermediates in the synthesis of heterocyclic compounds. Their unique chemical structure enables the creation of a variety of novel molecules with potential biological applications. This versatility underscores the importance of benzo[d]isothiazole derivatives in medicinal chemistry and drug design, offering a pathway to develop new therapeutic agents (Clerici et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 3-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

The field of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives that can be used as effective new drugs and plant protection chemicals . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

性质

IUPAC Name |

3-(bromomethyl)-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQDCNIUVMYRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442469 | |

| Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)benzo[d]isothiazole | |

CAS RN |

59057-83-9 | |

| Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。